molecular formula C26H23N5O5 B400934 N-(2-METHOXYPHENYL)-1-{N'-[(3Z)-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}FORMAMIDE

N-(2-METHOXYPHENYL)-1-{N'-[(3Z)-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}FORMAMIDE

Cat. No.: B400934
M. Wt: 485.5g/mol
InChI Key: RWBMYVGZCREMQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-METHOXYPHENYL)-1-{N'-[(3Z)-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its intricate structure, which includes multiple functional groups such as methoxy, oxo, and hydrazino groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYPHENYL)-1-{N'-[(3Z)-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYPHENYL)-1-{N'-[(3Z)-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}FORMAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction could produce alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophiles used .

Mechanism of Action

The mechanism of action of N-(2-METHOXYPHENYL)-1-{N'-[(3Z)-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form stable complexes with these targets, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Properties

Molecular Formula

C26H23N5O5

Molecular Weight

485.5g/mol

IUPAC Name

N'-[2-hydroxy-1-[2-(4-methylanilino)-2-oxoethyl]indol-3-yl]imino-N-(2-methoxyphenyl)oxamide

InChI

InChI=1S/C26H23N5O5/c1-16-11-13-17(14-12-16)27-22(32)15-31-20-9-5-3-7-18(20)23(26(31)35)29-30-25(34)24(33)28-19-8-4-6-10-21(19)36-2/h3-14,35H,15H2,1-2H3,(H,27,32)(H,28,33)

InChI Key

RWBMYVGZCREMQF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C(=O)NC4=CC=CC=C4OC

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.